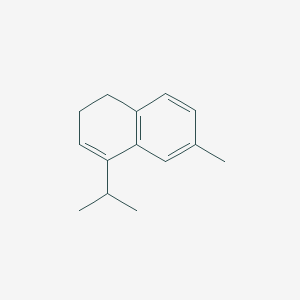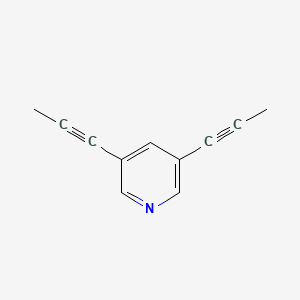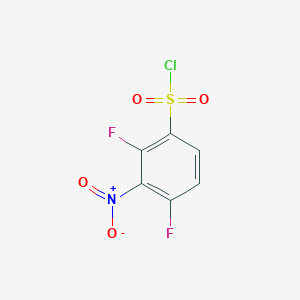![molecular formula C51H46N6O5 B13433433 1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure . This compound is characterized by its molecular formula C51H46N6O5 and a molecular weight of 822.95 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil involves multiple steps, starting from the base compound Candesartan CilexetilSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound .
Applications De Recherche Scientifique
2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil has several scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Employed in studies investigating the biological pathways and mechanisms of angiotensin II receptor antagonists.
Medicine: Utilized in the development of new therapeutic agents for hypertension and heart failure.
Mécanisme D'action
The mechanism of action of 2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil involves blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Candesartan Cilexetil: The parent compound, used widely for hypertension and heart failure.
N1-Trityl Candesartan Cilexetil: Another derivative with similar applications.
N2-Ethyl Candesartan Cilexetil: A variant with slight modifications in its structure.
Uniqueness
2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives .
Propriétés
Formule moléculaire |
C51H46N6O5 |
|---|---|
Poids moléculaire |
822.9 g/mol |
Nom IUPAC |
1-cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C51H46N6O5/c1-35-52-46-29-17-28-45(49(58)60-36(2)61-50(59)62-42-24-13-6-14-25-42)47(46)56(35)34-37-30-32-38(33-31-37)43-26-15-16-27-44(43)48-53-55-57(54-48)51(39-18-7-3-8-19-39,40-20-9-4-10-21-40)41-22-11-5-12-23-41/h3-5,7-12,15-23,26-33,36,42H,6,13-14,24-25,34H2,1-2H3 |
Clé InChI |
CRWSOVYWPGCDFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)

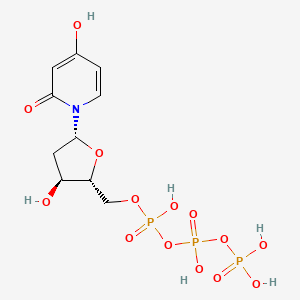

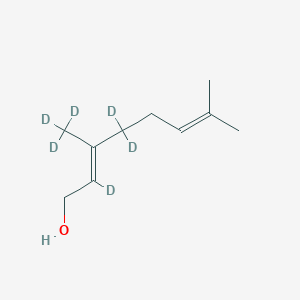
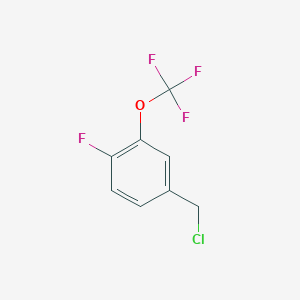
![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)

![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
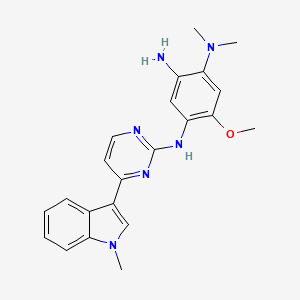
![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
